molecular formula C16H14N4O8 B13792980 N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide

N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide

Cat. No.: B13792980
M. Wt: 390.30 g/mol
InChI Key: PBMKHUXCFUKRGG-UHFFFAOYSA-N
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Description

N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is a complex organic compound characterized by its biphenyl structure with hydroxyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of Carboxamide Groups: The carboxamide groups can be formed through amidation reactions, where carboxylic acids are reacted with amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism by which N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetramethanamine
  • N1,N1,N3,N3,N6,N6,N8,N8-octakis (4-methoxyphenyl) [1,1’-biphenyl]-3,3’,5,5’-tetraamine

Uniqueness

N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is unique due to its specific arrangement of hydroxyl and carboxamide groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C16H14N4O8

Molecular Weight

390.30 g/mol

IUPAC Name

5-[3,5-bis(hydroxycarbamoyl)phenyl]-1-N,3-N-dihydroxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H14N4O8/c21-13(17-25)9-1-7(2-10(5-9)14(22)18-26)8-3-11(15(23)19-27)6-12(4-8)16(24)20-28/h1-6,25-28H,(H,17,21)(H,18,22)(H,19,23)(H,20,24)

InChI Key

PBMKHUXCFUKRGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C2=CC(=CC(=C2)C(=O)NO)C(=O)NO

Origin of Product

United States

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